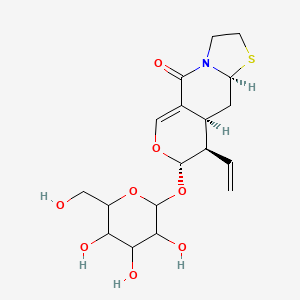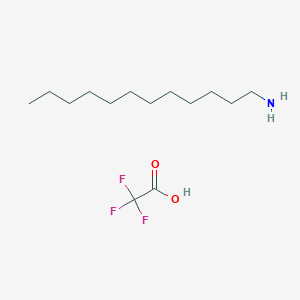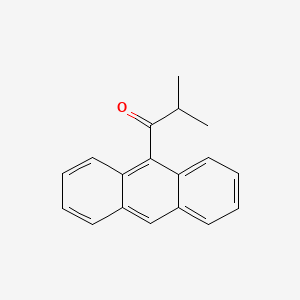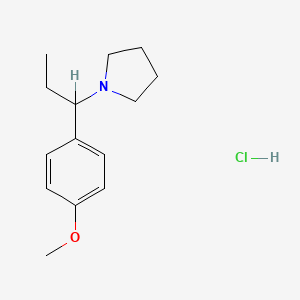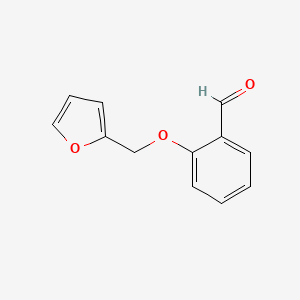
2-(Furan-2-ylmethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Furan-2-ylmethoxy)benzaldehyde is an organic compound with the molecular formula C12H10O3. It consists of a benzaldehyde moiety substituted with a furan-2-ylmethoxy group. This compound is of interest due to its unique structure, which combines the reactivity of both the benzaldehyde and furan functional groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-ylmethoxy)benzaldehyde typically involves the reaction of 2-furylmethanol with benzaldehyde under acidic conditions. The reaction proceeds via the formation of an intermediate acetal, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a strong acid catalyst such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can lead to higher productivity and consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Furan-2-ylmethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as bromination or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Bromine in acetic acid for bromination, and nitric acid in sulfuric acid for nitration.
Major Products Formed
Oxidation: 2-(Furan-2-ylmethoxy)benzoic acid.
Reduction: 2-(Furan-2-ylmethoxy)benzyl alcohol.
Substitution: 5-Bromo-2-(furan-2-ylmethoxy)benzaldehyde or 5-Nitro-2-(furan-2-ylmethoxy)benzaldehyde.
Wissenschaftliche Forschungsanwendungen
2-(Furan-2-ylmethoxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a lead compound in the development of new pharmaceuticals.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various functional materials.
Wirkmechanismus
The mechanism of action of 2-(Furan-2-ylmethoxy)benzaldehyde involves its interaction with cellular components. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially leading to the inhibition of their activity. The furan ring may also participate in redox reactions, contributing to the compound’s overall biological activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzaldehyde: A simpler analog without the furan moiety, commonly used in the synthesis of various organic compounds.
2-Furaldehyde: Contains the furan ring but lacks the benzaldehyde moiety, used in the production of furan-based chemicals.
4-(Furan-2-ylmethoxy)benzaldehyde: A positional isomer with the furan-2-ylmethoxy group at the para position relative to the aldehyde group.
Uniqueness
2-(Furan-2-ylmethoxy)benzaldehyde is unique due to the presence of both the benzaldehyde and furan functional groups, which confer distinct reactivity and potential biological activity. The combination of these two moieties allows for a diverse range of chemical transformations and applications in various fields of research.
Eigenschaften
CAS-Nummer |
76836-66-3 |
|---|---|
Molekularformel |
C12H10O3 |
Molekulargewicht |
202.21 g/mol |
IUPAC-Name |
2-(furan-2-ylmethoxy)benzaldehyde |
InChI |
InChI=1S/C12H10O3/c13-8-10-4-1-2-6-12(10)15-9-11-5-3-7-14-11/h1-8H,9H2 |
InChI-Schlüssel |
YNKZCUOWSLDXER-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C=O)OCC2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2-Chloropropan-2-yl)-5-methyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14449062.png)

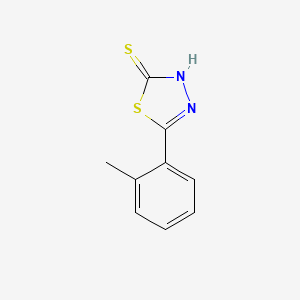
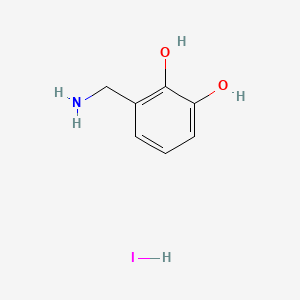
![N-[3-Methyl-1-(4-nitrophenyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14449084.png)
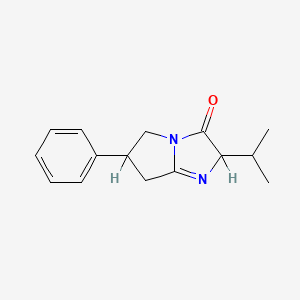
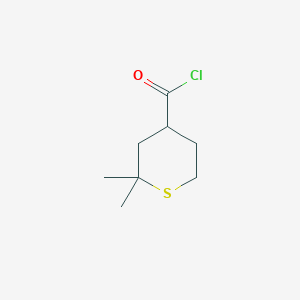
![2-[(4-Methoxyphenyl)methylidene]butanal](/img/structure/B14449113.png)


